molecular formula C13H17NO2 B1325087 Pyrrolidin-1-yl-p-tolyl-acetic acid CAS No. 490026-99-8

Pyrrolidin-1-yl-p-tolyl-acetic acid

Cat. No.: B1325087
CAS No.: 490026-99-8
M. Wt: 219.28 g/mol
InChI Key: GLVCZQPNGPMPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyrrolidine ring attached to a p-tolyl group via an acetic acid moiety

Preparation Methods

The synthesis of Pyrrolidin-1-yl-p-tolyl-acetic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Pyrrolidin-1-yl-p-tolyl-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Pyrrolidin-1-yl-p-tolyl-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the p-tolyl group provides additional binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Pyrrolidin-1-yl-p-tolyl-acetic acid can be compared with other similar compounds, such as:

This compound is unique due to its combined structural features, offering a versatile scaffold for the development of novel bioactive molecules and materials.

Properties

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVCZQPNGPMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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